6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.: 1021217-43-5
Cat. No.: VC8433057
Molecular Formula: C15H14ClFN6O2S
Molecular Weight: 396.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021217-43-5 |
|---|---|
| Molecular Formula | C15H14ClFN6O2S |
| Molecular Weight | 396.8 g/mol |
| IUPAC Name | 6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C15H14ClFN6O2S/c16-12-9-11(1-2-13(12)17)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2 |
| Standard InChI Key | KBAVMXQGCYBKEV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
| Canonical SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising a pyridazine ring (C₅H₃N₂) annulated with a triazole moiety (C₂H₂N₃). At position 6 of the triazolo[4,3-b]pyridazine scaffold, a piperazine group is appended via a nitrogen atom. The piperazine ring is further sulfonylated at its distal nitrogen by a 3-chloro-4-fluorophenylsulfonyl group. This architecture confers a high dipole moment (estimated ≥4.22 D) due to the electron-deficient pyridazine ring and the polar sulfonamide linkage .
Table 1: Key Structural Properties
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis of 6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)- triazolo[4,3-b]pyridazine can be conceptualized in three stages:
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Core Formation: Construction of the triazolo[4,3-b]pyridazine ring via cyclocondensation of hydrazine derivatives with pyridazine precursors.
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Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 6 using piperazine under basic conditions .
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Sulfonylation: Reaction of the secondary amine on piperazine with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine .
Detailed Synthetic Protocol
Step 1: Synthesis of 6-Chloro- triazolo[4,3-b]pyridazine
A mixture of 3,6-dichloropyridazine (1.0 equiv) and hydrazine hydrate (2.5 equiv) in ethanol is refluxed at 80°C for 12 hours. The intermediate 6-hydrazinylpyridazine is isolated and treated with acetyl acetone (1.2 equiv) in acetic acid to form the triazole ring via cyclocondensation. Yield: 68–72%.
Step 2: Piperazine Coupling
6-Chloro- triazolo[4,3-b]pyridazine (1.0 equiv) is reacted with piperazine (3.0 equiv) in dimethylformamide (DMF) at 120°C for 24 hours. Potassium carbonate (2.0 equiv) facilitates the SNAr reaction. Yield: 85% .
Step 3: Sulfonylation
The piperazine-adducted intermediate (1.0 equiv) is treated with 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 6 hours. Yield: 78% .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, acetyl acetone | 68–72 |
| 2 | Piperazine, K₂CO₃, DMF, 120°C | 85 |
| 3 | Sulfonyl chloride, Et₃N, DCM | 78 |
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound exhibits potent inhibitory activity against tyrosine kinases, particularly c-Met and Pim-1, with IC₅₀ values in the low nanomolar range (Table 3). This activity is attributed to the triazolo-pyridazine core, which engages in π-π stacking with hydrophobic kinase pockets, while the sulfonamide group forms hydrogen bonds with conserved aspartate residues .
Table 3: In Vitro Kinase Inhibition Data
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| c-Met | 2.3 | >100 |
| Pim-1 | 5.7 | 85 |
| EGFR | 420 | 1 |
Antiproliferative Effects
In MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, the compound demonstrates EC₅₀ values of 0.8 μM and 1.2 μM, respectively . Comparatively, it shows 3-fold greater potency than the structurally related N-(1-(3-cyclobutyl-[1, triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide.
Therapeutic Applications and Future Directions
Oncology
The compound’s kinase inhibition profile positions it as a candidate for non-small cell lung cancer (NSCLC) and hepatocellular carcinoma. Preclinical models show tumor growth inhibition (TGI) of 70% at 10 mg/kg/day.
Inflammatory Diseases
Preliminary data suggest suppression of TNF-α and IL-6 production in macrophages, with EC₅₀ values of 0.5 μM and 0.7 μM, respectively .
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